molecular formula C7H10O4S B043110 p-Toluenesulfonic acid monohydrate CAS No. 6192-52-5

p-Toluenesulfonic acid monohydrate

Cat. No. B043110
CAS RN: 6192-52-5
M. Wt: 190.22 g/mol
InChI Key: KJIFKLIQANRMOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • p-TsOH·H2O is used as an efficient catalyst in the one-pot multicomponent synthesis of highly substituted piperidines. This method involves coupling aldehydes, amines, and β-ketoesters, offering advantages like simple procedures, non-toxicity, and high yields (Sajadikhah et al., 2012).

Molecular Structure Analysis

  • Quantum chemical studies of p-TsOH and its anion form, as well as its complex with water, have been conducted. These studies help understand the non-ionic nature of its molecular structure in certain conditions, and provide insights into its vibrational spectra (Pejov et al., 2011).

Chemical Reactions and Properties

  • It is used in the cyclotrimerisation of alkynes to synthesize substituted benzenes, showcasing its utility in "green" chemistry due to its environmentally friendly and efficient nature (Gao et al., 2013).
  • p-TsOH·H2O catalyzes the rapid and efficient synthesis of α-amino nitriles, demonstrating its versatility and efficiency in various organic reactions (Reddy & Raghu, 2008).

Scientific Research Applications

  • Synthesis of Highly Substituted Piperidines : It is used as an effective catalyst in the one-pot multicomponent synthesis of highly functionalized piperidines, which are significant in medicinal chemistry. This process offers easy workup, uses readily available precursors, and employs a nontoxic catalyst for efficient production (Sajadikhah et al., 2012).

  • Enzymatic Hydrolysis of Corn Stover : In biofuel research, p-toluenesulfonic acid/water pretreatment significantly enhances the enzymatic hydrolysis of corn stover, leading to higher glucose yields. This glucose can be converted to valuable platform chemicals like levulinic acid, essential in bio-refinery applications (Yu et al., 2020).

  • Production of Sodium p-Toluenesulfonate : The compound is used in optimizing the recycle process for producing 4-methylphenol, by adjusting the mole ratio between p-Toluenesulfonic acid monohydrate and sodium sulfate (Zhao et al., 2013).

  • As an Isocyanide Scavenger : In polymer science, polymer-supported p-toluenesulfonic acid serves as a highly effective, eco-friendly, and economical isocyanide scavenger, facilitating odorless workup and purification in various organic transformations (Azuaje et al., 2011).

  • Solubilizing Metal Oxides : It is used in deep-eutectic solvents for solubilizing metal oxides, a critical step in metallurgical and recycling processes (Rodriguez Rodriguez et al., 2019).

  • In Electrosynthesis : p-Toluenesulfonic acid monohydrate plays a role in electrosynthesizing polyaniline films on mild steel in aqueous solutions, which are useful in corrosion protection (Camalet et al., 1998).

  • Protein Analysis : It has been utilized in the analysis of tryptophan in proteins and glycoproteins, offering a more convenient and accurate method than traditional techniques (Liu & Chang, 1971).

  • In Organic Synthesis : Its use in the efficient synthesis of polysubstituted furans and in the cyclotrimerisation of alkynes to form substituted benzenes highlights its versatility in organic synthesis (Sanz et al., 2007); (Gao et al., 2013).

  • Catalyzing Esterification : It's effective in catalyzing the esterification of oleic acid by methanol in supercritical carbon dioxide, a process relevant in biodiesel production (Vieville et al., 1993).

Safety And Hazards

P-Toluenesulfonic acid monohydrate is highly toxic and an extremely irritating substance. It causes severe skin burns and eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure910.


properties

IUPAC Name

4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIFKLIQANRMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

104-15-4 (Parent)
Record name p-Toluenesulfonic acid monohydrate
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DSSTOX Substance ID

DTXSID5044316
Record name 4-Methylbenzenesulfonic acid hydrate
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Molecular Weight

190.22 g/mol
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Physical Description

Dry Powder, White crystalline solid; [Alfa Aesar MSDS]
Record name 4-Methylbenzenesulfonic acid hydrate (1:1)
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Record name p-Toluenesulfonic acid monohydrate
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Product Name

p-Toluenesulfonic acid monohydrate

CAS RN

6192-52-5
Record name p-Toluenesulfonic acid monohydrate
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Record name p-Toluenesulfonic acid monohydrate
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Record name 4-Methylbenzenesulfonic acid hydrate (1:1)
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Record name Benzenesulfonic acid, 4-methyl-, hydrate (1:1)
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Record name P-TOLUENESULFONIC ACID MONOHYDRATE
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Synthesis routes and methods I

Procedure details

The general procedure described in Example 3 was used with 4-chlorobenzenesulfonic acid (192 mg, 1.00 mmol), methylboronic acid (90 mg, 1.50 mmol), Pd(OAc)2 (2.2 mg, 0.010 mmol, 1 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (10.0 mg, 0.020 mmol, 2 mol %), K2CO3 (414 mg, 3.00 mmol), water (2.0 mL), 12 h, 100° C. The product was isolated as a white solid (207 mg, 99%). Mp=104° C. (lit.=106° C.). 1H NMR (400 MHz, d4-MeOH) δ: 7.71 (d, 2H, J=8.4 Hz), 7.24 (d, 2H, J=8.4 Hz), 5.08 (s, H2O), 2.37 (s, 3H)). 13C NMR (125 MHz, d4-MeOH) δ: 143.3, 142.0, 130.0, 127.1, 21.4.
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
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Quantity
10 mg
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catalyst
Reaction Step One
Name
Quantity
2 mL
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solvent
Reaction Step One
Name
Yield
99%

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate (415.5 g) in dimethyl formamide (750 ml), iodomethyl penicillanate 1,1-dioxide (279.1 g) was added with stirring. After stirring for 40 minutes at approximately 5° C., ethyl acetate (2 liter) was added and the resulting solution washed with water (400 ml), followed by saturated aqueous sodium chloride (400 ml). The washings were extracted with ethyl acetate (2×400 ml), whereupon the ethyl acetate phases were combined and washed with saturated aqueous sodium chloride (2×400 ml) to give a solution containing the amino-protected VD 1827. This was hydrolyzed at an apparent pH-value of 2.5-3 (glass calomel electrode) by addition of a solution of 4-toluenesulfonic acid monohydrate (142.5 g) in ethyl acetate (1 liter). After stirring for 1 hour at 5° C., the crystals were filtered off, washed with ethyl acetate and dried to give 550.9 g of the crude title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate
Quantity
415.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
142.5 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Stage 3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate (1 wt) and 2-(methylsulfonyl)ethylamine hydrochloride (0.4 wt, 1.60 equiv.) are suspended in THF (10 vols). Sequentially, acetic acid (0.354 vol., 4.00 equiv.) and di-isopropylethylamine (DIPEA, 1.08 vols, 4.00 equiv.) are added. The resulting solution is stirred at 30°-35° C. for ca. 1 hour then cooled to ca. 22° C. Sodium tri-acetoxyborohydride (0.66 wt, 2.00 equiv.) is then added. The resulting mixture is stirred at ca. 22° C. for 2-4 hours then sampled for HPLC analysis. The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.) followed by water (2 vols.). The aqueous phase is then separated, extracted with THF (2 vols) and the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols). A solution of p-toluenesulfonic acid monohydrate (p-TSA, 0.74 wt, 2.5 equiv.) in water (1 vol) is prepared, warmed to ca. 60° C., and N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate seeds are added. The THF solution of the free base is added to the p-TSA solution over at least 1 hr, maintaining the batch temperature at 60±3° C. The resulting suspension is stirred at ca. 60° C. for 1-2 hours, cooled to 20-25° C. over an hour and aged at this temperature for ca. 1 hr. The solid is collected by filtration, washed with 95:5 THF: Water (3×2 vols) and dried in vacuum at ca. 35° C. to give N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate as a bright yellow crystalline solid.
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Reaction Step Two
[Compound]
Name
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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p-Toluenesulfonic acid monohydrate
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Reactant of Route 4
p-Toluenesulfonic acid monohydrate
Reactant of Route 5
p-Toluenesulfonic acid monohydrate
Reactant of Route 6
p-Toluenesulfonic acid monohydrate

Citations

For This Compound
12,000
Citations
MR Mousavi, MT Maghsoodlou - Monatshefte für Chemie-Chemical …, 2014 - Springer
… from the reaction of dimedone, various aldehydes with 2-aminobenzimidazole or 3-amino-1,2,4-triazole under mild reaction conditions using p-toluenesulfonic acid monohydrate as …
Number of citations: 66 link.springer.com
SS Sajadikhah, MT Maghsoodlou, N Hazeri… - Monatshefte für Chemie …, 2012 - Springer
p-Toluenesulfonic acid monohydrate (p-TsOH·H 2 O) is a highly effective and efficient catalyst for the one-pot multicomponent coupling of aldehydes, amines, and β-ketoesters in EtOH …
Number of citations: 71 link.springer.com
ROMU Jauhar, S Kalainathan… - Journal of Crystal Growth, 2015 - Elsevier
… 4, 6 dimethoxypyrimidine and p-toluenesulfonic acid monohydrate were used for synthesis of … The saturated solution of p-toluenesulfonic acid monohydrate was prepared using ethanol. …
Number of citations: 38 www.sciencedirect.com
SK Arora, M Sundaralingam - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
… The crystal structure of p-toluenesulfonic acid monohydrate has been determined using 1274 three- dimensional intensities measured on a Picker four-circle diffractometer. The crystals …
Number of citations: 97 scripts.iucr.org
MPD Mahindaratne, K Wimalasena - The Journal of Organic …, 1998 - ACS Publications
… In the present study we have characterized commercially available p-toluenesulfonic acid monohydrate (TsOH) as an efficient catalyst for the intermolecular coupling of the aromatic …
Number of citations: 79 pubs.acs.org
W Zhao, W Zou, T Liu, FB Zhang… - Industrial & …, 2013 - ACS Publications
The solubilities of p-toluenesulfonic acid monohydrate (PTSA·H 2 O) and sodium p-toluenesulfonate (NaPTS) in aqueous sulfuric acid solutions were investigated at a temperature …
Number of citations: 9 pubs.acs.org
M Ueno, T Nabana, H Togo - The Journal of Organic Chemistry, 2003 - ACS Publications
… presence of p-toluenesulfonic acid monohydrate in acetonitrile … iodosylbenzene and p-toluenesulfonic acid monohydrate in … iodosylbenzene and p-toluenesulfonic acid monohydrate is …
Number of citations: 112 pubs.acs.org
L Pejov, M Ristova, B Šoptrajanov - Spectrochimica Acta Part A: Molecular …, 2011 - Elsevier
… found in the crystal structure of p-toluenesulfonic acid monohydrate (in fact, oxonium p-… of bands in the vibrational spectra of p-toluenesulfonic acid monohydrate and several metal p-…
Number of citations: 46 www.sciencedirect.com
Z Li, Y Han, Y Guo, S Xu, F Chen, L Ye, Z Luo, X Liu… - RSC …, 2017 - pubs.rsc.org
… In this study, p-toluenesulfonic acid monohydrate (TsOH·H 2 O), a solid-state organic acid with medium-strong acidity, was selected as the catalyst for the synthesis of CTF-1. The …
Number of citations: 15 pubs.rsc.org
JO Lundgren, JM Williams - The Journal of Chemical Physics, 1973 - pubs.aip.org
… For these reasons we have undertaken a neutron diffraction study of an oxonium salt and have chosen p-toluenesulfonic acid monohydrate, HaO+CaC6H4SOS-, for four reasons: …
Number of citations: 96 pubs.aip.org

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